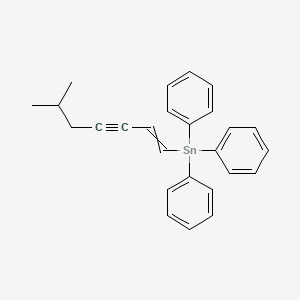
(6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a triphenyl group and a 6-methylhept-1-en-3-yn-1-yl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane typically involves the reaction of triphenylstannyl chloride with 6-methylhept-1-en-3-yn-1-yl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The triphenylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
(6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane involves its interaction with molecular targets through the formation of carbon-tin bonds. The compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation or breaking of chemical bonds. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Methylhept-1-en-3-yn-1-yl)(tributyl)stannane
- (6-Methylhept-1-en-3-yn-1-yl)(triphenyl)germane
- (6-Methylhept-1-en-3-yn-1-yl)(triphenyl)silane
Uniqueness
(6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane is unique due to its specific combination of a triphenylstannyl group and a 6-methylhept-1-en-3-yn-1-yl group. This unique structure imparts distinct reactivity and properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
650605-81-5 |
|---|---|
Formule moléculaire |
C26H26Sn |
Poids moléculaire |
457.2 g/mol |
Nom IUPAC |
6-methylhept-1-en-3-ynyl(triphenyl)stannane |
InChI |
InChI=1S/C8H11.3C6H5.Sn/c1-4-5-6-7-8(2)3;3*1-2-4-6-5-3-1;/h1,4,8H,7H2,2-3H3;3*1-5H; |
Clé InChI |
BHYVVYQWYANVIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC#CC=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


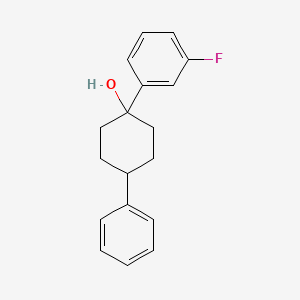
![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)
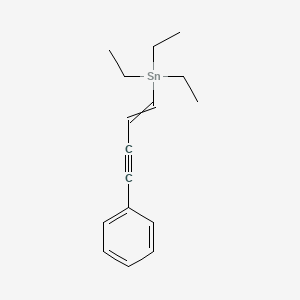



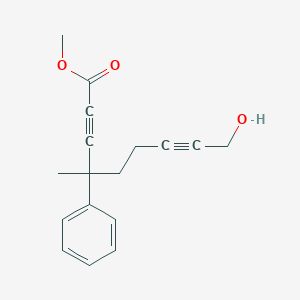
![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![1-[(Benzyloxy)methyl]-2-nitrobenzene](/img/structure/B15167445.png)
![5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B15167450.png)
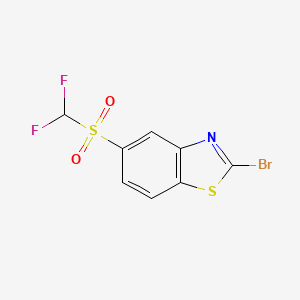
![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)
![(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone]](/img/structure/B15167471.png)
